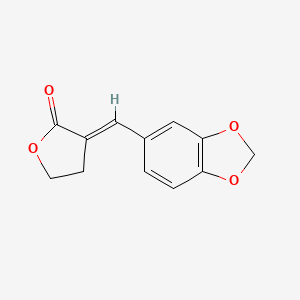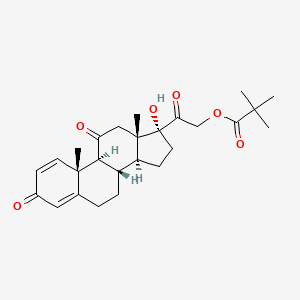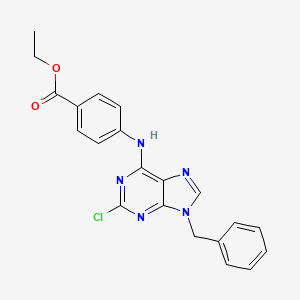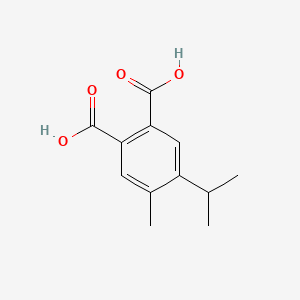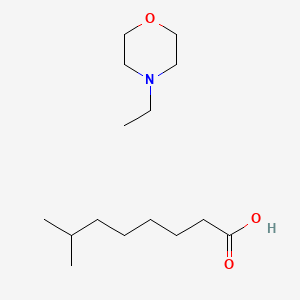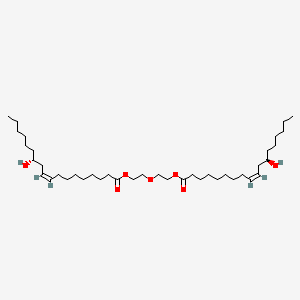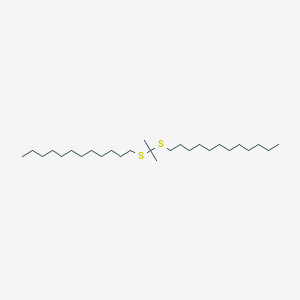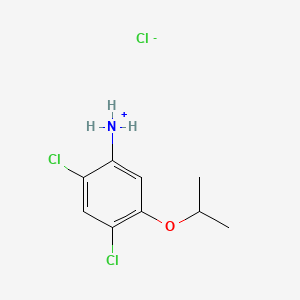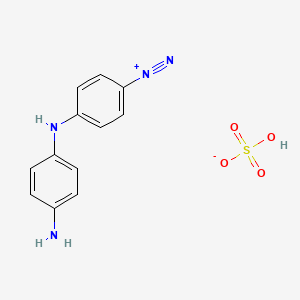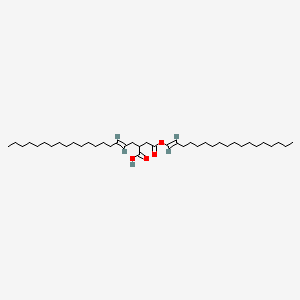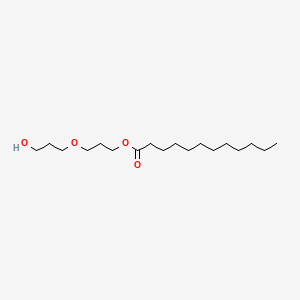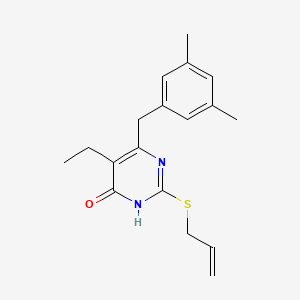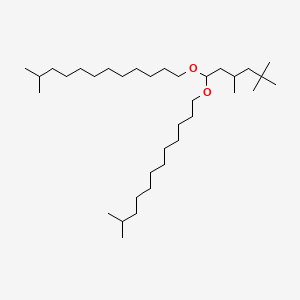
1,1'-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane is a chemical compound with the molecular formula C35H72O2 and a molecular weight of 524.94 g/mol . This compound is known for its unique structure, which includes two tridecane chains connected by a 3,5,5-trimethylhexylidene bridge through oxygen atoms. It is used in various industrial and research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane typically involves the reaction of 3,5,5-trimethylhexanol with tridecanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to enhance reaction rates and yields.
Applications De Recherche Scientifique
1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane has several scientific research applications:
Mécanisme D'action
The mechanism by which 1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . This can influence various cellular processes and pathways, including signal transduction and metabolic regulation .
Comparaison Avec Des Composés Similaires
1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane can be compared with similar compounds such as:
1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisdecane: This compound has shorter alkyl chains, resulting in different physical and chemical properties.
1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bishexadecane: With longer alkyl chains, this compound exhibits higher hydrophobicity and different solubility characteristics.
The uniqueness of 1,1’-((3,5,5-Trimethylhexylidene)bis(oxy))bisisotridecane lies in its balanced amphiphilic nature, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
97403-77-5 |
|---|---|
Formule moléculaire |
C35H72O2 |
Poids moléculaire |
524.9 g/mol |
Nom IUPAC |
11-methyl-1-[3,5,5-trimethyl-1-(11-methyldodecoxy)hexoxy]dodecane |
InChI |
InChI=1S/C35H72O2/c1-31(2)25-21-17-13-9-11-15-19-23-27-36-34(29-33(5)30-35(6,7)8)37-28-24-20-16-12-10-14-18-22-26-32(3)4/h31-34H,9-30H2,1-8H3 |
Clé InChI |
XHAGDEKOXSLYJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCOC(CC(C)CC(C)(C)C)OCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


